molecular formula C16H14BrN3O3 B5488896 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide

5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide

Cat. No.: B5488896
M. Wt: 376.20 g/mol
InChI Key: GSTOYLRPNJRGBP-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyridine ring, and a benzodioxin moiety

Preparation Methods

The synthesis of 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the formation of the benzodioxin ring and the subsequent coupling with a pyridine derivative. The reaction conditions often involve the use of brominating agents such as sodium bromide and hydrogen peroxide in acetic acid, followed by methoxylation and oxidation reactions . Industrial production methods may scale up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reductions and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, the pyridine ring can interact with enzymes or receptors, modulating their activity. The benzodioxin moiety may also play a role in binding to specific sites on proteins, influencing their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and benzodioxin-containing molecules. Compared to these, 5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the benzodioxin moiety, which confer distinct chemical and biological properties. Other similar compounds might include:

Properties

IUPAC Name

5-bromo-N-[(Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-10(11-2-3-14-15(7-11)23-5-4-22-14)19-20-16(21)12-6-13(17)9-18-8-12/h2-3,6-9H,4-5H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOYLRPNJRGBP-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CN=C1)Br)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CN=C1)Br)/C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.